4-Oxo-5-hexenoic Acid
Overview
Description
4-Oxo-5-hexenoic Acid is an organic compound with the molecular formula C6H8O3. It is a ketocarboxylic acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxo-5-hexenoic Acid can be synthesized through several methods. One common synthetic route involves the oxidation of 5-hexenoic acid. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 5-hexenoic acid. This method is favored due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as palladium or platinum, at elevated temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-5-hexenoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex ketocarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-hydroxy-5-hexenoic acid.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines are employed under acidic or basic conditions to facilitate esterification or amidation.
Major Products Formed
Oxidation: Higher ketocarboxylic acids.
Reduction: 4-Hydroxy-5-hexenoic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
4-Oxo-5-hexenoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential therapeutic uses, such as in the development of new pharmaceuticals.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Oxo-5-hexenoic Acid involves its interaction with specific molecular targets. For instance, it acts as an irreversible inhibitor of carboxylases, enzymes that synthesize fatty acids from acetyl-CoA units . This inhibition can affect various metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5-hexenoic Acid: A reduction product of 4-Oxo-5-hexenoic Acid.
5-Hexenoic Acid: The precursor in the synthesis of this compound.
2-Acetamido-4-oxo-5-hexenoic Acid: A related compound with similar structural features.
Uniqueness
This compound is unique due to its dual functional groups (ketone and carboxylic acid), which confer distinct reactivity and versatility in chemical synthesis. Its ability to inhibit carboxylases also sets it apart from other similar compounds, making it valuable in biochemical research and potential therapeutic applications.
Properties
IUPAC Name |
4-oxohex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-5(7)3-4-6(8)9/h2H,1,3-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEHQSIFTHFMQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388662 | |
Record name | 4-Oxo-5-hexenoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6934-64-1 | |
Record name | 4-Oxo-5-hexenoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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